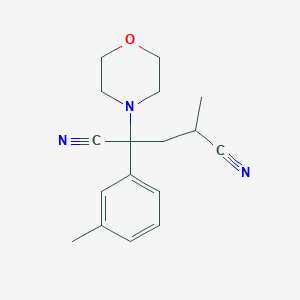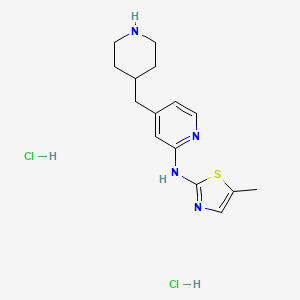
5-methyl-N-(4-(piperidin-4-ylmethyl)pyridin-2-yl)thiazol-2-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-(4-(piperidin-4-ylmethyl)pyridin-2-yl)thiazol-2-amine dihydrochloride is a chemical compound with a complex structure that includes a thiazole ring, a pyridine ring, and a piperidine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(4-(piperidin-4-ylmethyl)pyridin-2-yl)thiazol-2-amine dihydrochloride typically involves multiple stepsThe reaction conditions often include the use of solvents such as ethanol and water, and reagents like hydrochloric acid for the formation of the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(4-(piperidin-4-ylmethyl)pyridin-2-yl)thiazol-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
5-methyl-N-(4-(piperidin-4-ylmethyl)pyridin-2-yl)thiazol-2-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 5-methyl-N-(4-(piperidin-4-ylmethyl)pyridin-2-yl)thiazol-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes such as cell signaling, DNA replication, and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
5-methyl-N-(2-methyl-6-(piperidin-4-ylmethyl)pyrimidin-4-yl)thiazol-2-amine dihydrochloride: This compound has a similar structure but includes a pyrimidine ring instead of a pyridine ring.
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: This compound has a similar core structure but different substituents.
Uniqueness
The uniqueness of 5-methyl-N-(4-(piperidin-4-ylmethyl)pyridin-2-yl)thiazol-2-amine dihydrochloride lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research .
Properties
Molecular Formula |
C15H22Cl2N4S |
|---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
5-methyl-N-[4-(piperidin-4-ylmethyl)pyridin-2-yl]-1,3-thiazol-2-amine;dihydrochloride |
InChI |
InChI=1S/C15H20N4S.2ClH/c1-11-10-18-15(20-11)19-14-9-13(4-7-17-14)8-12-2-5-16-6-3-12;;/h4,7,9-10,12,16H,2-3,5-6,8H2,1H3,(H,17,18,19);2*1H |
InChI Key |
LTGIUSUNOGMTPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC2=NC=CC(=C2)CC3CCNCC3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


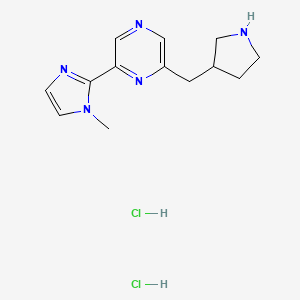


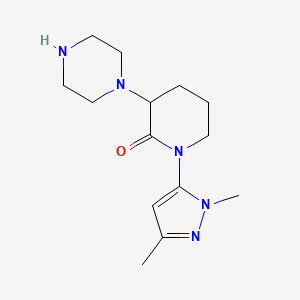
![5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12314699.png)
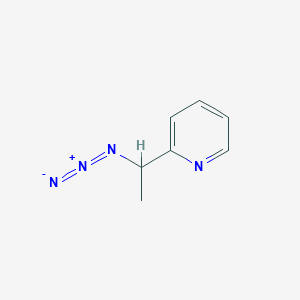
![1-[(2-methoxyphenyl)methyl]-N-[(1R)-1-phenylpropyl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B12314706.png)
![rac-2-[(1R,2R)-2-cyclopropylcyclopropyl]ethane-1-sulfonyl chloride, trans](/img/structure/B12314709.png)

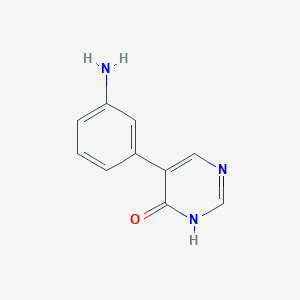
![Sodium;4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate](/img/structure/B12314740.png)


